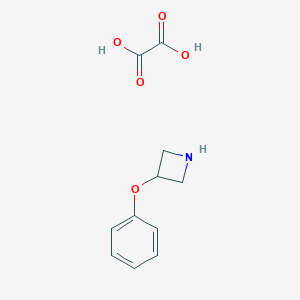
3-Phenoxyazetidine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenoxyazetidine oxalate is a chemical compound that has garnered interest in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of azetidine derivatives, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
3-Phenoxyazetidine oxalate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor activities. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The exact mechanism of action of 3-Phenoxyazetidine oxalate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to bind to certain receptors in the brain, leading to its potential use in the treatment of neurodegenerative diseases.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-Phenoxyazetidine oxalate has a number of biochemical and physiological effects. It has been shown to decrease the levels of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to decrease the levels of oxidative stress markers in the body. Additionally, it has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-Phenoxyazetidine oxalate is its high purity and good yields during synthesis. Additionally, it has been shown to possess a wide range of biological activities, making it a versatile compound for use in lab experiments. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 3-Phenoxyazetidine oxalate. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential. Additionally, studies are needed to investigate its safety and toxicity profiles. Overall, 3-Phenoxyazetidine oxalate shows promise as a potential therapeutic agent for a range of diseases, and further research is needed to fully explore its potential.
Métodos De Síntesis
The synthesis of 3-Phenoxyazetidine oxalate involves the reaction of phenoxyacetic acid with ethylenediamine in the presence of a catalyst. The resulting product is then treated with oxalic acid to form the oxalate salt of 3-Phenoxyazetidine. This method has been optimized to yield high purity and good yields of the product.
Propiedades
Número CAS |
132924-57-3 |
|---|---|
Nombre del producto |
3-Phenoxyazetidine oxalate |
Fórmula molecular |
C11H13NO5 |
Peso molecular |
239.22 g/mol |
Nombre IUPAC |
oxalic acid;3-phenoxyazetidine |
InChI |
InChI=1S/C9H11NO.C2H2O4/c1-2-4-8(5-3-1)11-9-6-10-7-9;3-1(4)2(5)6/h1-5,9-10H,6-7H2;(H,3,4)(H,5,6) |
Clave InChI |
SJAQQUXPBCFIDC-UHFFFAOYSA-N |
SMILES |
C1C(CN1)OC2=CC=CC=C2.C(=O)(C(=O)O)O |
SMILES canónico |
C1C(CN1)OC2=CC=CC=C2.C(=O)(C(=O)O)O |
Sinónimos |
3-PHENOXY-AZETIDINE OXALATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



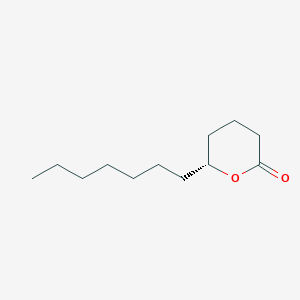
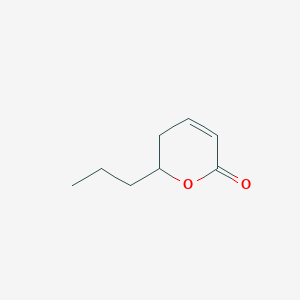
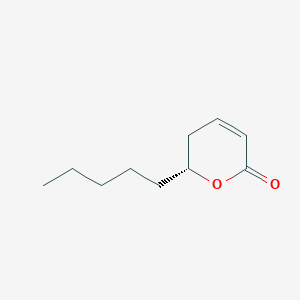
![[(2R,3R,3Ar,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] (Z)-3-[(R)-methylsulfinyl]prop-2-enoate](/img/structure/B149164.png)
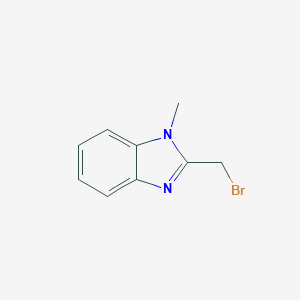
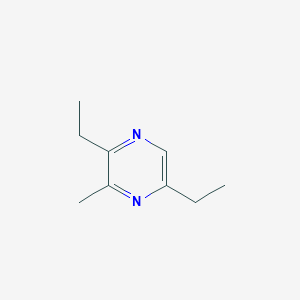
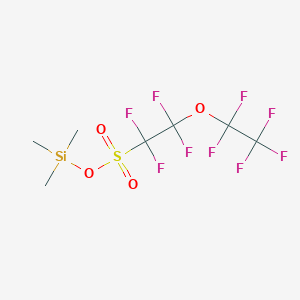
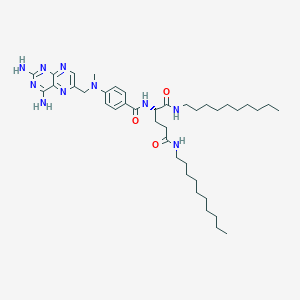
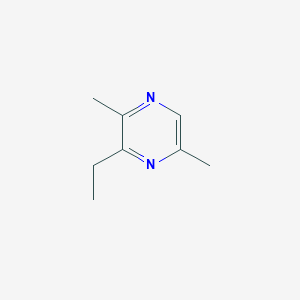
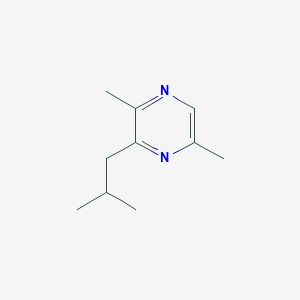
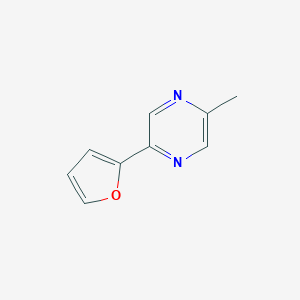
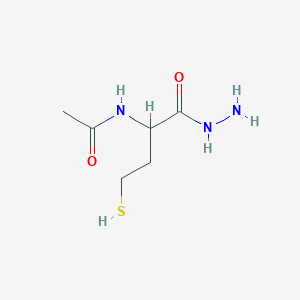
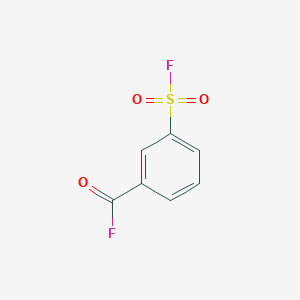
![4-[4-(Trifluoromethoxy)phenoxy]piperidine](/img/structure/B149191.png)